Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

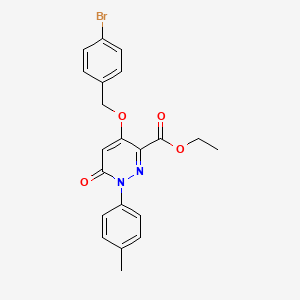

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-bromobenzyloxy substituent at the 4-position, a p-tolyl group at the 1-position, and an ester moiety at the 3-position.

Properties

IUPAC Name |

ethyl 4-[(4-bromophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O4/c1-3-27-21(26)20-18(28-13-15-6-8-16(22)9-7-15)12-19(25)24(23-20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWWVKFAHPUPAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 472.5 g/mol. Its structure features a dihydropyridazine core substituted with a bromobenzyl ether and a p-tolyl group, which may influence its biological properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 472.5 g/mol |

| Key Functional Groups | Dihydropyridazine, Carboxylate, Ether |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, halogen-substituted derivatives have shown broad-spectrum antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit bacterial growth through mechanisms involving disruption of protein synthesis and nucleic acid production .

Anticancer Activity

Compounds within the dihydropyridazine class have been explored for their anticancer properties. For example, structural modifications in related compounds have led to enhanced cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups such as bromine may enhance the potency of these compounds against specific cancer types .

The proposed mechanism for the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Interaction with DNA/RNA : Evidence suggests that such compounds can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of related dihydropyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15.625 µM against S. aureus, indicating strong antibacterial potential .

Study 2: Cytotoxic Effects on Cancer Cells

Another research effort focused on the cytotoxic effects of similar compounds against various cancer cell lines, including breast and lung cancer cells. The results indicated that some derivatives led to a reduction in cell viability by over 70% at concentrations of 10 µM, suggesting significant anticancer activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs include:

Key Observations :

- Substituent Diversity : The target compound’s 4-bromobenzyloxy group distinguishes it from analogs with electron-withdrawing (e.g., trifluoromethyl in 12g ) or electron-donating (e.g., methoxy in 12e ) substituents. Bromine’s electronegativity and steric bulk may enhance lipophilicity and influence receptor binding compared to smaller halogens (e.g., chlorine in 12b ).

- Thermal Stability : Melting points for analogs range from 109°C to 223°C , suggesting that bromine’s polarizability and molecular symmetry in the target compound could result in a higher melting point, though experimental data are lacking.

Spectroscopic Comparisons

- NMR Spectroscopy :

- The target compound’s $ ^1H $ NMR would exhibit aromatic protons from the 4-bromobenzyloxy group (δ ~7.3–7.5 ppm) and p-tolyl methyl protons (δ ~2.3 ppm). This contrasts with analogs like 12e, where the 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm for the methoxy protons .

- The $ ^{13}C $ NMR would display a carbonyl signal near δ 165–170 ppm for the ester group, consistent with analogs such as 12f .

- Mass Spectrometry :

- The target compound’s molecular ion (M+H$ ^+ $) is expected at m/z ~470–475 (calculated for C$ _{22} $H$ _{20} $BrN$ _2 $O$ _4 $), with a characteristic isotope pattern due to bromine. This differs from trifluoromethyl-containing analogs (e.g., 12g , m/z ~380) and sulfanyl derivatives (e.g., CAS 866009-66-7 , m/z ~332).

Q & A

Q. What are the standard synthetic routes for Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step procedures:

- Pyridazine ring formation : Condensation of hydrazine derivatives with diketones under reflux in ethanol or THF .

- Substituent introduction : The 4-bromobenzyloxy group is added via nucleophilic substitution (e.g., using 4-bromobenzyl bromide and a base like K₂CO₃ in DMF at 60–80°C) .

- Esterification : Ethyl ester formation via reaction with ethyl chloroformate in the presence of triethylamine . Key factors affecting yield include solvent polarity, temperature control, and catalyst selection. Purity is enhanced by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound’s structure?

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and ester functionality .

- X-ray crystallography : Use SHELX programs for structure refinement. Critical parameters include resolving ambiguities in the p-tolyl group positioning by analyzing electron density maps and applying constraints during refinement .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250–1150 cm⁻¹ (C-O ester) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the introduction of the 4-bromobenzyloxy group?

Regioselectivity is influenced by:

- Base selection : Sterically hindered bases (e.g., DBU) favor substitution at the less hindered oxygen atom on the pyridazine ring .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of the nucleophile .

- Temperature : Lower temperatures (0–25°C) reduce side reactions like over-alkylation . Monitoring reaction progress via TLC (eluent: hexane/ethyl acetate 3:1) ensures timely quenching .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise due to:

- Metabolic instability : Assess compound stability in liver microsomes; introduce stabilizing groups (e.g., methyl substituents) to reduce degradation .

- Bioavailability : Use logP calculations (target: 2–3) and solubility assays (in PBS or simulated gastric fluid) to optimize pharmacokinetics .

- Dosing regimens : Adjust in vivo administration frequency based on half-life data from plasma stability tests .

Q. How can computational modeling techniques like molecular docking elucidate the mechanism of action against cancer cell lines?

- Target identification : Use homology modeling to predict binding to enzymes like topoisomerase II or kinases implicated in cancer .

- Docking simulations : Software like AutoDock Vina can model interactions between the bromobenzyloxy group and hydrophobic pockets in target proteins .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to validate docking poses and assess entropy changes .

Q. What are the critical considerations when analyzing inconsistent cytotoxicity results across different cancer cell lines?

Variability may stem from:

- Cell line specificity : Compare genetic profiles (e.g., p53 status in MCF-7 vs. HeLa) to identify resistance mechanisms .

- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 5% FBS) to minimize artifacts .

- Compound purity : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .

Q. How should researchers approach structural refinement when crystallographic data shows ambiguity in the positioning of the p-tolyl group?

- Data collection : Ensure high-resolution (<1.0 Å) data to resolve electron density for the p-tolyl moiety .

- Twinning analysis : Use PLATON to detect twinning and apply HKLF5 refinement in SHELXL .

- Constraints : Apply rigid-body restraints to the toluene ring and refine occupancy if disorder is present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.